molecular formula C14H10BrN3OS B4752089 N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea

N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea

Cat. No. B4752089
M. Wt: 348.22 g/mol
InChI Key: BIKHSBVNOMYACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea, also known as BZU-1, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BZU-1 belongs to the class of urea-based compounds and has been found to exhibit anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is not fully understood, but it is believed to act through multiple pathways. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have several biochemical and physiological effects. In vitro studies have shown that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is that it has been found to have low toxicity in normal cells, making it a potentially safe therapeutic agent. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. However, one limitation of N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

For research on N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea include further elucidating its mechanism of action and developing it as a therapeutic agent.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea inhibited the growth of prostate cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea has been found to have potential as an anti-tumor agent in breast cancer cells.

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHSBVNOMYACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-yl)-3-(2-bromophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Reactant of Route 5
Reactant of Route 5
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-N'-(2-bromophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.